![molecular formula C8H4BrFO2S2 B2984744 4-Bromo-1-benzothiophene-2-sulfonyl fluoride CAS No. 2219376-23-3](/img/structure/B2984744.png)
4-Bromo-1-benzothiophene-2-sulfonyl fluoride
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Overview
Description
“4-Bromo-1-benzothiophene-2-sulfonyl fluoride” is a chemical compound with the CAS Number: 2219376-23-3 . It has a molecular weight of 295.15 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “4-Bromo-1-benzothiophene-2-sulfonyl fluoride” is1S/C8H4BrFO2S2/c9-6-2-1-3-7-5 (6)4-8 (13-7)14 (10,11)12/h1-4H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“4-Bromo-1-benzothiophene-2-sulfonyl fluoride” is a powder that is stored at room temperature . It has a molecular weight of 295.15 .Scientific Research Applications
Catalysis and Reaction Mechanisms
A key application involves the Rhodium-catalyzed substitution reaction of aryl fluorides with disulfides, illustrating the compound's role in facilitating selective organic transformations. The process underscores the efficiency of using sulfone derivatives in polyarylthiolation reactions, demonstrating a strong tendency to form difluorobenzenes, indicative of the compound's utility in complex organic synthesis and modification of polyfluorobenzenes (Arisawa et al., 2008).
Fluorescent and Colorimetric Sensors
Another significant application is in the development of selective fluorescent and colorimetric sensors for fluoride ion. Novel 2,1,3-benzothiadiazole derivatives have been synthesized and characterized, displaying notable colorimetric and fluorescent responses to fluoride ions among various tested anions. This highlights the potential of 4-Bromo-1-benzothiophene-2-sulfonyl fluoride derivatives in environmental monitoring and analytical chemistry (Wu et al., 2016).
SuFEx Click Chemistry
The compound also plays a crucial role in SuFEx click chemistry , a modern synthetic methodology that utilizes sulfur(VI) fluoride exchange reactions. Studies have introduced 1-Bromoethene-1-sulfonyl fluoride (BESF) as a robust connector for SuFEx applications, expanding the toolbox for constructing diverse molecular architectures with sulfonyl fluoride functional groups (Smedley et al., 2018).
Synthesis of Fluorinated Compounds
In the realm of fluorinated chemistry, the compound contributes to the synthesis of fluorinated sulfinate salts , which serve as precursors for di- and monofluoroalkyl radical generation. This application is pivotal in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides, illustrating its importance in the development of fluorinated molecules (He et al., 2015).
Electrochemical Synthesis
Furthermore, electrochemical oxidative coupling of thiols and potassium fluoride to synthesize sulfonyl fluorides underlines a mild and environmentally benign approach. This method leverages the compound for generating sulfonyl fluorides using widely available starting materials, showcasing its versatility in green chemistry applications (Laudadio et al., 2019).
Safety and Hazards
properties
IUPAC Name |
4-bromo-1-benzothiophene-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO2S2/c9-6-2-1-3-7-5(6)4-8(13-7)14(10,11)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBROTWLHRYKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)S(=O)(=O)F)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-benzothiophene-2-sulfonyl fluoride |
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